molecular formula C6H10N2O3 B13801682 (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid CAS No. 765861-74-3

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid

Cat. No.: B13801682
CAS No.: 765861-74-3
M. Wt: 158.16 g/mol
InChI Key: RKGGJGIVVYNZPW-IUYQGCFVSA-N
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Description

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, thereby enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted azetidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base to facilitate the substitution process.

Major Products

The major products formed from these reactions include oxidized azetidine derivatives, reduced amine derivatives, and various substituted azetidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
  • (2S,3R)-2,3-Diamino-4,4-dimethylpentanoic acid

Uniqueness

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a dimethylamino group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

765861-74-3

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c1-8(2)4-3(6(10)11)7-5(4)9/h3-4H,1-2H3,(H,7,9)(H,10,11)/t3-,4+/m0/s1

InChI Key

RKGGJGIVVYNZPW-IUYQGCFVSA-N

Isomeric SMILES

CN(C)[C@@H]1[C@H](NC1=O)C(=O)O

Canonical SMILES

CN(C)C1C(NC1=O)C(=O)O

Origin of Product

United States

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